

Fmoc-Gly-Gly-allyl propionate: A Technical Guide for Drug Development Professionals

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Compound of Interest

Compound Name: *Fmoc-Gly-Gly-allyl propionate*

Cat. No.: *B15566133*

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CAS Number: 2766214-15-5

Introduction

Fmoc-Gly-Gly-allyl propionate is a specialized chemical linker molecule crucial in the field of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs). ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small-molecule drug. The linker component is critical as it connects the antibody to the drug and must be stable in circulation but cleavable at the target site to release the drug. **Fmoc-Gly-Gly-allyl propionate** serves as a cleavable linker, offering a strategic advantage in the design of effective and safe ADCs.^[1]

This technical guide provides an in-depth overview of **Fmoc-Gly-Gly-allyl propionate**, including its synthesis, purification, characterization, and application in the development of ADCs.

Physicochemical Properties

A summary of the key physicochemical properties of **Fmoc-Gly-Gly-allyl propionate** is presented in the table below.

Property	Value	Reference
CAS Number	2766214-15-5	[1]
Molecular Formula	C ₂₅ H ₂₆ N ₂ O ₇	Vendor Data
Molecular Weight	466.48 g/mol	Vendor Data
Appearance	White to off-white solid	General knowledge
Solubility	Soluble in organic solvents such as DMSO, DMF, and DCM	General knowledge
Storage	Store at -20°C to -80°C, protected from light and moisture	[1]

Synthesis and Purification

The synthesis of **Fmoc-Gly-Gly-allyl propionate** is a multi-step process that begins with the preparation of the Fmoc-protected dipeptide, Fmoc-Gly-Gly-OH, followed by its esterification with allyl alcohol.

Synthesis of Fmoc-Gly-Gly-OH

A common method for the synthesis of Fmoc-Gly-Gly-OH involves the reaction of Glycylglycine with 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) in an aqueous basic solution.

Experimental Protocol:

- Dissolve Glycylglycine in a 10% aqueous sodium carbonate solution.
- Cool the solution to 0-5°C in an ice bath.
- Separately, dissolve Fmoc-OSu in a suitable organic solvent like acetone or dioxane.
- Add the Fmoc-OSu solution dropwise to the Glycylglycine solution while maintaining the temperature and pH.

- After the addition is complete, allow the reaction to stir for several hours at room temperature.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, acidify the mixture with a dilute acid (e.g., 1M HCl) to precipitate the product.
- Collect the solid by filtration, wash with cold water, and dry under vacuum to yield Fmoc-Gly-Gly-OH.

Parameter	Value
Starting Materials	Glycylglycine, Fmoc-OSu, Sodium Carbonate
Solvents	Water, Acetone (or Dioxane)
Reaction Temperature	0°C to Room Temperature
Typical Yield	>90%

Esterification to Fmoc-Gly-Gly-allyl propionate

The final step is the esterification of the carboxylic acid of Fmoc-Gly-Gly-OH with allyl alcohol. This can be achieved using a variety of coupling agents.

Experimental Protocol:

- Dissolve Fmoc-Gly-Gly-OH in a dry, aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
- Add a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), and an activating agent like 4-dimethylaminopyridine (DMAP).
- Add allyl alcohol to the reaction mixture.
- Stir the reaction at room temperature until completion, monitoring by TLC or HPLC.

- Upon completion, filter off any solid byproducts (e.g., dicyclohexylurea if DCC is used).
- Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Parameter	Value
Starting Materials	Fmoc-Gly-Gly-OH, Allyl Alcohol, Coupling Agent (e.g., DCC, BOP)
Solvents	DCM or DMF
Reaction Temperature	Room Temperature
Purification Method	Silica Gel Column Chromatography

Characterization

The identity and purity of the synthesized **Fmoc-Gly-Gly-allyl propionate** should be confirmed using standard analytical techniques.

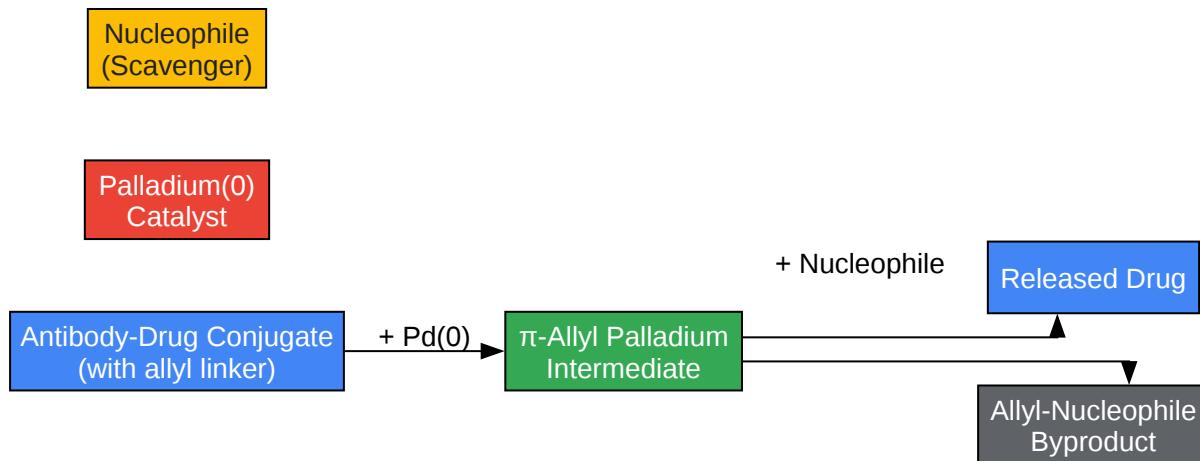
Analytical Technique	Expected Results
HPLC	A single major peak indicating high purity (typically >95%). A C18 reverse-phase column with a water/acetonitrile gradient containing 0.1% TFA is a common method for analysis of Fmoc-protected peptides. ^[2]
¹ H NMR	Characteristic peaks for the Fmoc group (aromatic protons), the glycine residues (alpha-protons and amide protons), and the allyl group (vinyl and methylene protons).
Mass Spectrometry (MS)	A molecular ion peak corresponding to the calculated mass of the product.

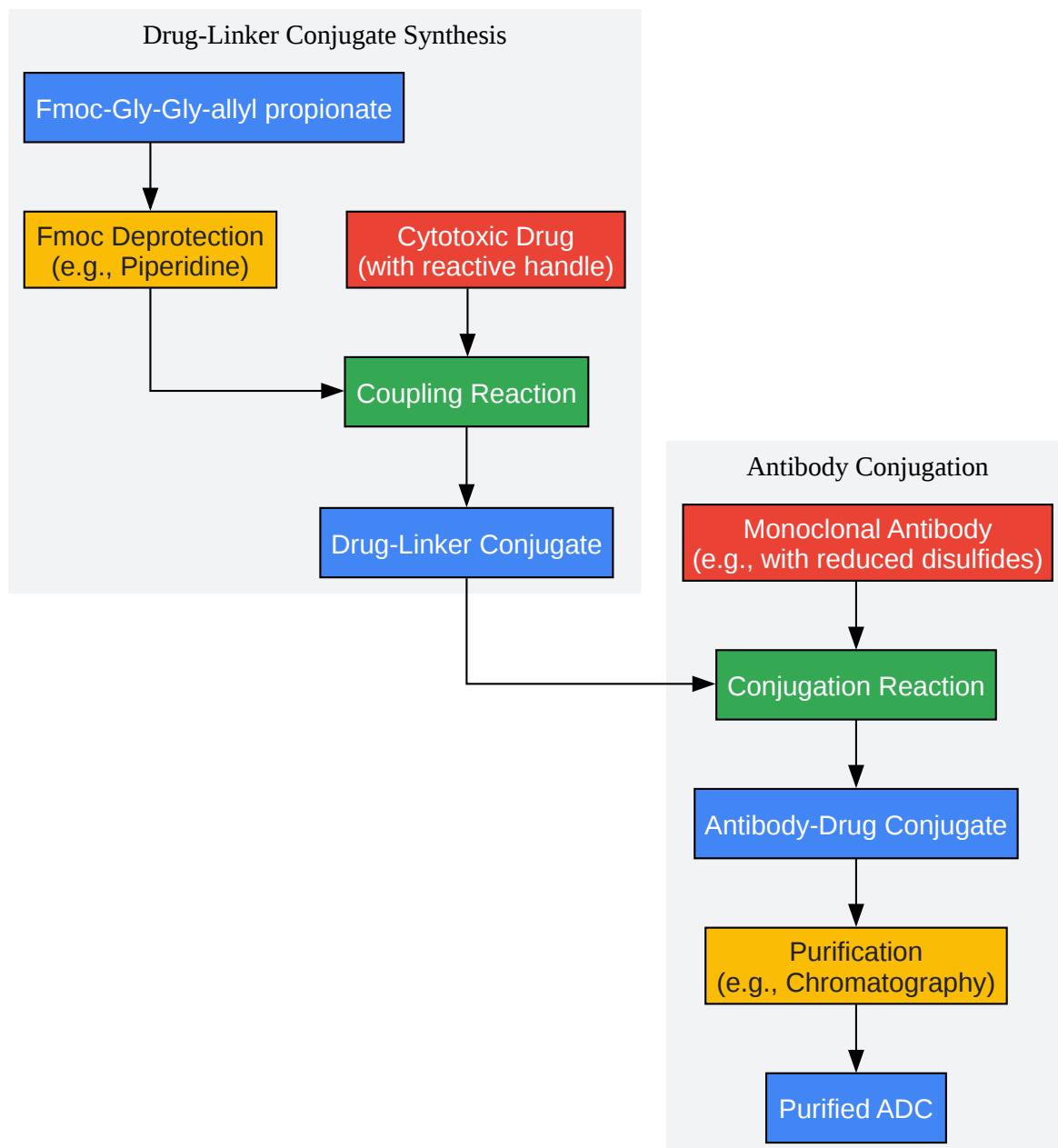
Application in Antibody-Drug Conjugate (ADC) Synthesis

Fmoc-Gly-Gly-allyl propionate is utilized as a cleavable linker in the synthesis of ADCs. The workflow involves several key stages, from drug-linker conjugation to the final ADC product.

Cleavage Mechanism of the Allyl Ester

The allyl ester group is stable under a variety of conditions but can be selectively cleaved under mild conditions using a palladium(0) catalyst. This orthogonality is a key advantage in complex multi-step syntheses. The cleavage proceeds via a π -allyl palladium complex formation and subsequent nucleophilic attack.



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References

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